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Compound of Interest

Compound Name: N-acetyl-D-valine

Cat. No.: B556423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
acetyl-D-valine, an acetylated derivative of the amino acid D-valine. The information presented

herein is essential for the characterization and analysis of this compound in research and

development settings. This document includes tabulated nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring

such data, and a workflow diagram for spectroscopic analysis.

While the primary focus is on N-acetyl-D-valine, the spectroscopic data for its enantiomer, N-

acetyl-L-valine, is presented as a valid proxy. The local electronic environments governing

spectroscopic behavior are identical for enantiomers, resulting in indistinguishable NMR, IR,

and MS spectra under achiral conditions.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-acetyl-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N-acetyl-L-valine in DMSO-d6 (400 MHz)[1]
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Chemical Shift (ppm) Multiplicity Assignment

7.99 - 8.01 d -NH

4.12 - 4.15 t α-CH

2.01 - 2.06 m β-CH

1.88 s Acetyl -CH₃

0.87 - 0.89 d Isopropyl -CH₃ x 2

Table 2: ¹³C NMR Spectroscopic Data for N-acetyl-L-valine in DMSO-d6 (100.54 MHz)[1]

Chemical Shift (ppm) Assignment

173.12 Carboxyl C=O

169.47 Amide C=O

57.09 α-CH

29.67 β-CH

22.23 Acetyl -CH₃

19.06 Isopropyl -CH₃

17.95 Isopropyl -CH₃

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for N-acetyl-L-valine (GC-EI-TOF)[1]
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m/z Relative Intensity Assignment (Tentative)

114.0 100.00
[M - COOH]⁺ or other primary

fragment

172.0 33.23
[M+H]⁺ (from potential CI) or

fragment

116.0 26.83 Fragment ion

216.0 26.83 Adduct or impurity

146.0 26.33 Fragment ion

Note: The molecular weight of N-acetyl-D-valine is 159.18 g/mol .

Infrared (IR) Spectroscopy
While specific experimental IR data for N-acetyl-D-valine is not readily available in public

databases, a predicted spectrum can be anticipated based on its functional groups.

Table 4: Predicted Infrared Absorption Bands for N-acetyl-D-valine

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3250 Strong N-H Stretch (Amide)

3300 - 2500 Broad O-H Stretch (Carboxylic Acid)

1720 - 1700 Strong C=O Stretch (Carboxylic Acid)

1650 - 1630 Strong C=O Stretch (Amide I)

1560 - 1530 Strong N-H Bend (Amide II)

1375 - 1365 Medium C-H Bend (Isopropyl)

1260 - 1000 Medium C-N Stretch

Experimental Protocols
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The following are detailed, representative protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 10-20 mg of N-acetyl-D-valine into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

Ensure complete dissolution, using a vortex mixer if necessary.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small

cotton plug if any particulate matter is present.

2. ¹H NMR Data Acquisition:

Instrument: 400 MHz NMR Spectrometer.

Solvent: DMSO-d6.

Temperature: 298 K (25 °C).

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak of DMSO-d6 is used as a secondary reference (δ =

2.50 ppm).

3. ¹³C NMR Data Acquisition:

Instrument: 400 MHz NMR Spectrometer (operating at ~100 MHz for ¹³C).
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Solvent: DMSO-d6.

Temperature: 298 K (25 °C).

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, depending on concentration, due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak of DMSO-d6 is used as a secondary reference (δ = 39.52

ppm).

Infrared (IR) Spectroscopy (FTIR-ATR)
1. Sample Preparation:

No extensive sample preparation is required for the Attenuated Total Reflectance (ATR)

method. A small amount of the solid N-acetyl-D-valine powder is sufficient.

2. Data Acquisition:

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory.

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first.

Sample Analysis:

Place a small amount of the N-acetyl-D-valine powder onto the ATR crystal.

Apply pressure using the ATR pressure arm to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization:

Due to the low volatility of N-acetyl-D-valine, derivatization is typically required for Gas

Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation.

Dry a small amount of the sample (e.g., 1 mg) under a stream of nitrogen.

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

and a suitable solvent (e.g., acetonitrile).

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

2. Data Acquisition:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization

(EI) source and a Time-of-Flight (TOF) analyzer.

GC Column: A suitable capillary column for amino acid derivatives (e.g., a 30 m x 0.25 mm

ID x 0.25 µm film thickness non-polar column).

Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b556423?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Range: m/z 40-600.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like N-acetyl-D-valine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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